N-Cycloheptyl(phenylcyclopentyl)formamide
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Overview
Description
Mechanism of Action
N-Cycloheptyl(phenylcyclopentyl)formamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity is thought to be responsible for the therapeutic effects of this compound. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
The advantages of using N-Cycloheptyl(phenylcyclopentyl)formamide in lab experiments include its ability to selectively inhibit GABA-AT, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential for off-target effects.
Future Directions
There are several potential future directions for research on N-Cycloheptyl(phenylcyclopentyl)formamide. One area of interest is the potential therapeutic applications of this compound in the treatment of addiction and epilepsy. Additionally, there is interest in exploring the potential off-target effects of this compound and identifying any potential safety concerns. Finally, there is interest in developing more effective methods for administering this compound, such as improving its solubility in water.
Synthesis Methods
N-Cycloheptyl(phenylcyclopentyl)formamide can be synthesized using a multi-step process involving the reaction of cycloheptanone with phenylcyclopentylamine, followed by formylation with formic acid and catalytic hydrogenation. The final product is obtained after purification and isolation.
Scientific Research Applications
N-Cycloheptyl(phenylcyclopentyl)formamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in reducing drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
properties
IUPAC Name |
N-cycloheptyl-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c21-18(20-17-12-6-1-2-7-13-17)19(14-8-9-15-19)16-10-4-3-5-11-16/h3-5,10-11,17H,1-2,6-9,12-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAKTGZEPBRAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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